(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol
CAS No.:
Cat. No.: VC13729218
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2 |
|---|---|
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | [4-(cyclopropylmethoxy)-2-methylphenyl]methanol |
| Standard InChI | InChI=1S/C12H16O2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,13H,2-3,7-8H2,1H3 |
| Standard InChI Key | DXVLUGVRPVHLAH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC2CC2)CO |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC2CC2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol (CAS: 712313-61-6) has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its IUPAC name, [2-(cyclopropylmethoxy)-4-methylphenyl]methanol, reflects the substitution pattern on the aromatic ring (Figure 1) . The cyclopropylmethoxy group introduces steric hindrance and electronic effects, while the hydroxymethyl moiety enhances polarity and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| CAS Number | 712313-61-6 | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| LogP (Partition Coefficient) | 1.97 (estimated) |
Synthesis and Preparation
Synthetic Pathways
The synthesis of (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol can be achieved through multi-step organic reactions. A representative method involves the reduction of a methyl ester precursor using lithium aluminum hydride (LiAlH₄) .
Example Synthesis:
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Starting Material: Methyl 4-methoxy-2-methylbenzoate (CAS: 35598-05-1).
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Reduction: Treatment with LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature .
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Workup: Quenching with sodium sulfate decahydrate and purification via filtration and solvent evaporation yields the target alcohol with high purity .
Table 2: Synthesis Conditions and Yield
| Parameter | Detail | Source |
|---|---|---|
| Starting Material | Methyl 4-methoxy-2-methylbenzoate | |
| Reagent | LiAlH₄ (1M in ether) | |
| Solvent | THF | |
| Temperature | 0°C → room temperature | |
| Yield | 8.2 g (quantitative) |
Physical and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (300 MHz, CDCl₃) for a structurally analogous compound, (4-methoxy-2-methylphenyl)methanol, reveals key peaks:
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δ 7.23 (d, 1H): Aromatic proton adjacent to the methyl group.
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δ 6.72 (m, 2H): Remaining aromatic protons.
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δ 4.63 (d, 2H): Hydroxymethyl (-CH₂OH) group.
| Compound | Activity | Mechanism | Source |
|---|---|---|---|
| 4-Methoxy-2-methylphenyl derivatives | Antimicrobial | Membrane disruption | |
| Cyclopropyl-containing phenols | Antioxidant | Free radical scavenging | |
| Hydroxymethyl-substituted aromatics | Anti-inflammatory | COX-2 inhibition |
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